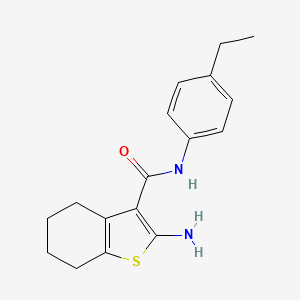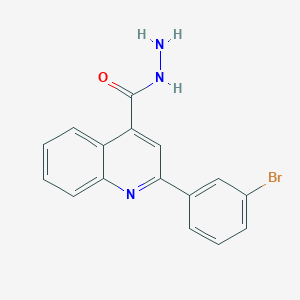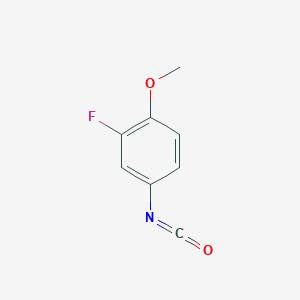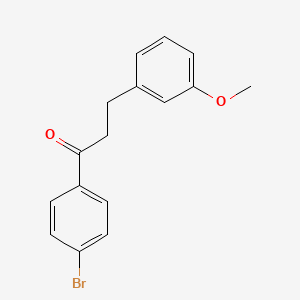
4'-Bromo-3-(3-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Bromo-3-(3-methoxyphenyl)propiophenone" is not directly studied in the provided papers. However, related bromophenol derivatives and structurally similar compounds have been investigated for various properties and applications. Bromophenols are a class of compounds that have been studied for their potential use in medicinal chemistry due to their biological activities, such as antibacterial and antioxidant properties . The related compounds have been synthesized and characterized using various techniques, and their interactions with biological targets have been explored .
Synthesis Analysis
The synthesis of bromophenol derivatives is a topic of interest in the field of organic chemistry. For instance, the total synthesis of a naturally occurring dibromophenol derivative has been achieved starting from a bromo-dimethoxyphenyl methanol, demonstrating the feasibility of synthesizing complex bromophenol structures . Similarly, other studies have reported the synthesis of bromophenol derivatives and their characterization using spectroscopic methods and single-crystal X-ray diffraction . These studies provide insights into the synthetic strategies that could potentially be applied to the synthesis of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been employed to optimize the geometry of related compounds and to perform analyses such as molecular electrostatic potential (MEP), Fukui function, and natural bond orbital (NBO) analyses . These studies offer a detailed understanding of the electronic and structural properties of bromophenol derivatives, which are essential for predicting the reactivity and interaction of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" with biological targets .
Chemical Reactions Analysis
The reactivity of bromophenol derivatives has been explored in various chemical reactions. For instance, the electrochemical reduction and oxidation of 4-bromophenol have been studied, revealing potential pathways for the degradation and detoxification of bromophenol pollutants in water . Additionally, the interaction of bromophenol derivatives with DNA bases has been investigated, suggesting potential applications in drug design . These findings contribute to the understanding of how "4'-Bromo-3-(3-methoxyphenyl)propiophenone" might undergo chemical transformations and interact with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives have been extensively studied. Spectroscopic studies have provided information on vibrational assignments, electronic transitions, and hyperpolarizability, which are indicative of the compound's optical and electronic properties . The antibacterial activities of some bromophenol derivatives have been evaluated, demonstrating their potential as antibacterial agents . Furthermore, the radical scavenging activity of bromophenol compounds has been assessed, showing their antioxidant potential . These studies are relevant for predicting the behavior of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" in biological systems and its potential applications .
Applications De Recherche Scientifique
Natural Product Isolation and Characterization
Bromophenol derivatives have been isolated from various marine sources, such as the red alga Rhodomela confervoides. These compounds, including diverse bromophenol derivatives, have been characterized for their structures using spectroscopic methods. The study of these compounds contributes to the understanding of marine chemical ecology and the discovery of new natural products with potential biological activities (Zhao et al., 2004; Xu et al., 2003).
Antioxidant and Anticancer Activities
Research has indicated that certain bromophenol derivatives exhibit potent antioxidant activities, which can be leveraged in the prevention of oxidative stress-related diseases and the preservation of food. Additionally, some compounds have shown anticancer activities, suggesting their potential in drug discovery and development (Li et al., 2011; Dong et al., 2022).
Synthetic Methodologies and Chemical Synthesis
The development of synthetic methodologies for bromophenol derivatives has been a topic of interest. For example, novel synthesis routes have been explored for enantiomerically pure compounds and derivatives with potential biological activities. These studies contribute to the field of organic synthesis, providing new strategies for constructing complex molecules (Martelli et al., 2011; Pişkin et al., 2020).
Biochemical and Pharmacological Studies
Bromophenol derivatives have been evaluated for their biochemical and pharmacological properties, including their roles as enzyme inhibitors and their potential therapeutic applications. Studies have focused on the inhibition of specific enzymes and the induction of apoptosis in cancer cells, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (Valente et al., 2012; Guo et al., 2018).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXDPPMWAKSTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644223 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-66-8 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
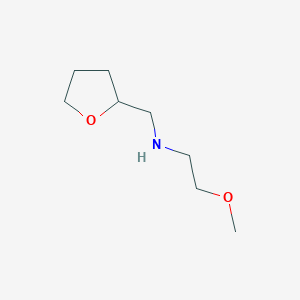

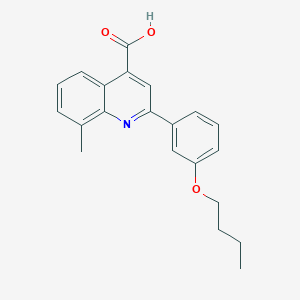
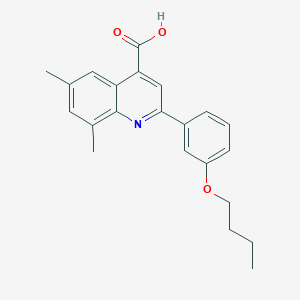
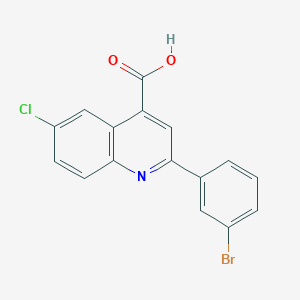
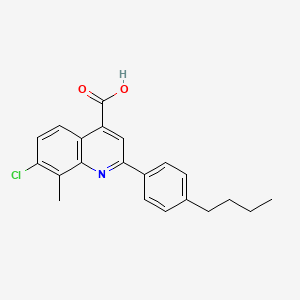
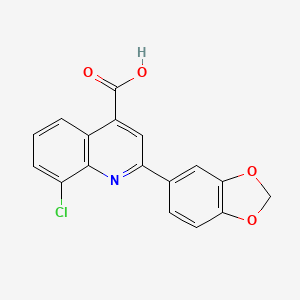
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
